molecular formula C20H14N2O2 B15398816 3-(9-Acridinylamino)benzoic acid CAS No. 64894-98-0

3-(9-Acridinylamino)benzoic acid

Cat. No.: B15398816
CAS No.: 64894-98-0
M. Wt: 314.3 g/mol
InChI Key: RJVCIMWGQYPKEF-UHFFFAOYSA-N
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Description

Contextualization within Acridine (B1665455) Chemistry and Anilinoacridines

3-(9-Acridinylamino)benzoic acid is structurally classified as a 9-anilinoacridine (B1211779). This classification is central to understanding its chemical properties and biological activities. The core of the molecule is the acridine nucleus, a tricyclic aromatic heterocycle containing nitrogen. The "anilino" portion refers to the substituted aniline (B41778) ring attached at the 9-position of the acridine core.

The planarity of the acridine ring system is a defining feature, allowing it to intercalate between the base pairs of DNA. This interaction is a cornerstone of the biological activity of many acridine derivatives. nih.gov The anilino side chain, in this case, a benzoic acid moiety at the meta position, plays a crucial role in modulating this DNA binding and can influence other pharmacological properties. nih.gov The nature and position of substituents on both the acridine and anilino rings are critical determinants of the compound's biological effects. nih.gov

The general structure of 9-anilinoacridines allows for extensive synthetic modification, leading to a vast library of derivatives with a wide range of biological activities. These compounds are known to act as DNA-intercalating agents and can inhibit the function of essential enzymes like topoisomerase II, which is vital for DNA replication and transcription. nih.gov

Historical Perspectives and Foundational Discoveries in Acridine-Based Chemical Entities

The journey of acridine-based compounds in scientific research is a long and storied one, beginning with the isolation of acridine from coal tar in the 19th century. This discovery paved the way for the synthesis and investigation of a multitude of acridine derivatives.

A significant milestone in the history of acridines as therapeutic agents was the development of the antibacterial agent Acriflavine in 1912. nih.gov This marked the beginning of the exploration of acridines for their biological properties. In the mid-20th century, the focus of acridine research expanded to include anticancer applications. Amsacrine (B1665488) (m-AMSA), a 9-anilinoacridine derivative, emerged as a clinically significant anticancer drug, validating this class of compounds as a promising area for oncology research. nih.gov The development of Amsacrine was a pivotal moment, demonstrating that strategic substitution on the anilino ring could lead to potent antitumor activity. nih.gov

This historical context is essential for understanding the rationale behind the synthesis of compounds like this compound, which represents a continuation of the efforts to refine the structure of 9-anilinoacridines to enhance their therapeutic potential.

A Timeline of Key Developments in Acridine Research

YearDiscovery/DevelopmentSignificance
1861Robert Bentley documents the local anticancer effects of an extract from Podophyllum peltatum.Early recognition of natural products with anticancer properties, a field that would later include acridine alkaloids. nih.gov
1912Development of the antitumour agents Ledakrin and Acriflavine. nih.govOne of the first significant milestones in the use of acridines as therapeutic agents. nih.gov
Mid-1950sDevelopment of 5-fluorouracil (B62378) (5-FU).A key development in antimetabolite chemotherapy, a major class of anticancer drugs alongside intercalating agents like acridines. nih.gov
Late 1960s - Early 1970sDevelopment of etoposide (B1684455) and teniposide.Important semi-synthetic anticancer drugs derived from podophyllotoxin, highlighting the success of modifying natural product scaffolds. nih.gov
1992Paclitaxel (B517696) (Taxol) approved for the treatment of ovarian cancer.A major advancement in anticancer therapy with a natural product-derived mitotic inhibitor. nih.gov

Contemporary Research Paradigms and Orientations for this compound and its Analogs

Current research on this compound and its analogs is predominantly focused on their potential as anticancer agents. The primary mechanism of action under investigation is their ability to function as topoisomerase II inhibitors. nih.gov Topoisomerase II is a critical enzyme in cancer cells that manages DNA topology during replication and transcription; its inhibition can lead to cell cycle arrest and apoptosis. nih.gov

Researchers are actively synthesizing and evaluating a variety of derivatives to establish clear structure-activity relationships (SAR). mdpi.com These studies systematically modify the substituents on both the acridine and the anilino rings to optimize anticancer activity. For instance, the introduction of different functional groups can influence the compound's solubility, cell permeability, and binding affinity to DNA and topoisomerase II. mdpi.com

A significant area of investigation involves the synthesis of hybrid molecules. These compounds combine the 9-anilinoacridine scaffold with other biologically active moieties to create agents with dual mechanisms of action or improved targeting. mdpi.com The goal of these contemporary research efforts is to develop novel acridine derivatives with enhanced efficacy and selectivity against cancer cells.

Table of this compound and Related Analogs with their Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-(Dimethylamino)benzoic acidC9H11NO2165.19147-152
Benzoic acidC7H6O2122.12122.4
3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acidC23H19N3O4401.42Not available
Acridin-9-yl-(3-fluorobenzyl)-amineC20H15FN2302.35154-156

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64894-98-0

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

3-(acridin-9-ylamino)benzoic acid

InChI

InChI=1S/C20H14N2O2/c23-20(24)13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,(H,21,22)(H,23,24)

InChI Key

RJVCIMWGQYPKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC(=C4)C(=O)O

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 3 9 Acridinylamino Benzoic Acid Analogs

Established Synthetic Pathways for 9-Acridinylamino-substituted Benzoic Acids

The synthesis of the 9-acridinylamino-substituted benzoic acid scaffold is primarily achieved through several robust and well-documented chemical reactions. These methods provide the foundational routes to the core structure, which can then be elaborated upon.

Nucleophilic Aromatic Substitution Approaches

A primary and widely utilized method for creating the crucial C-N bond in this class of compounds is through Nucleophilic Aromatic Substitution (SNAr). This reaction is characterized by the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups.

The typical SNAr pathway for synthesizing acridinylamino benzoic acids involves the reaction of a 9-chloroacridine (B74977) derivative with an aminobenzoic acid. The acridine (B1665455) ring system inherently possesses some electron-deficient character, which is enhanced at the 9-position, making it susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. youtube.com For the reaction to proceed efficiently, the aromatic ring must be activated, and the reaction is often facilitated by heating. researchgate.net The general reactivity of aryl halides in SNAr reactions increases with the electronegativity of the leaving group, which is opposite to the trend observed in SN1 and SN2 reactions. documentsdelivered.com

For instance, various 5-(9-acridinylamino)anisidine derivatives have been synthesized by condensing appropriately substituted 9-chloroacridines with methoxy-substituted 1,3-phenylenediamines. bgu.ac.il Similarly, a one-pot synthesis can be employed where 9-chloroacridine first reacts with an alcohol to form a more reactive 9-alkoxyacridine intermediate, which is then substituted by an amino acid to yield the final product. nih.gov The reaction of 2,4-dinitrofluorobenzene with proteins, known as Sanger's reagent, is a classic example of SNAr, highlighting its utility in forming C-N bonds with amino groups. youtube.com

A facile, thermally activated SNAr reaction has also been demonstrated to occur in the solid state between cocrystals of 4-chloro-3,5-dinitrobenzoic acid and 4-aminobenzoic acid, showcasing an alternative, solvent-free approach. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution for Acridine Derivatives

ElectrophileNucleophileConditionsProduct Type
9-ChloroacridineAminobenzoic acidHeat9-Acridinylamino-benzoic acid
9-ChloroacridineMethoxy-substituted phenylenediamineCondensation5-(9-Acridinylamino)-anisidine
4-Chloro-3,5-dinitrobenzoic acid4-Aminobenzoic acidSolid-state, thermalSubstituted diphenylamine

Ullmann Condensation Strategies

The Ullmann condensation is another cornerstone in the synthesis of N-aryl compounds, including the precursors to 9-acridinylamino benzoic acids. This copper-catalyzed reaction couples an aryl halide with an amine, alcohol, or thiol. The classic Ullmann reaction often required harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper. dntb.gov.ua However, modern advancements have led to modified, ligand-assisted protocols that proceed under milder conditions with catalytic amounts of copper. nih.gov

A common strategy involves the condensation of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of copper powder and a base like potassium carbonate to form an N-phenylanthranilic acid intermediate. researchgate.netnih.gov This intermediate is a direct precursor that can be cyclized to form an acridone (B373769), which is then converted to the desired 9-substituted acridine. For example, 2-arylamino benzoic acids, prepared via the Ullmann condensation of 2-bromobenzoic acid and various anilines, are key intermediates in the synthesis of acridone derivatives.

The synthesis of N-[4-(substituted-9-acridinyl)amino]phenyl analogues has been achieved starting with an Ullmann condensation between 2-chlorobenzoic acid and para-substituted anilines. The resulting N-phenylanthranilic acids are then cyclized using phosphorus oxychloride (POCl₃) to yield 9-chloroacridine derivatives, which are further functionalized. The choice of solvent and the presence of ligands can significantly influence the reaction's efficiency and substrate scope.

Table 2: Key Features of Ullmann Condensation for Precursor Synthesis

Reactant 1Reactant 2Catalyst SystemIntermediate Product
o-Halobenzoic acidSubstituted anilineCu powder, K₂CO₃N-Phenylanthranilic acid
2-Chlorobenzoic acidp-Substituted anilineCopper catalyst2-(p-Substituted-phenylamino)benzoic acid
2-Chlorobenzoic acidAminothiazoleCu/CuI, PyridineN-(thiazol-2-yl)anthranilic acid derivative

Multicomponent Reaction Sequences for Complex Analog Preparation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. These convergent strategies are increasingly applied to the synthesis of complex heterocyclic scaffolds like acridines.

One notable example is the three-component condensation reaction used to synthesize benzo[c]acridine derivatives. This reaction typically involves an aromatic aldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and 1-naphthylamine, often catalyzed by an acid under solvent-free or aqueous conditions. While not directly yielding the 3-(9-acridinylamino)benzoic acid structure, this demonstrates the power of MCRs in building the broader acridine framework in a single step.

Another MCR approach is the one-step synthesis of acridine sulfonamide derivatives through the reaction of dimedone, an aminobenzenesulfonamide derivative, and a substituted benzaldehyde, using sulfuric acid as a catalyst in water. The advantages of such methods include high yields, operational simplicity, and the use of environmentally benign catalysts and solvents. The development of MCRs for constructing drug-like molecules is a significant area of research, with reactions like the Ugi, Passerini, and Hantzsch syntheses being widely employed for creating libraries of complex molecules.

Design and Synthesis of Novel Acridine-Benzoic Acid Derivatives

Building upon the established synthetic pathways, the design and synthesis of novel analogs focus on introducing structural and functional diversity. This is typically achieved by making specific modifications to the two principal components of the molecule: the acridine core and the benzoic acid moiety.

Modifications at the Acridine Core for Structural Diversity

Altering the substitution pattern on the planar acridine ring system is a key strategy for modulating the properties of the final compound. The position and electronic nature of substituents on the acridine core are critical determinants of biological activity.

Synthetic routes often begin with appropriately substituted anilines or benzoic acids, which are then used in an Ullmann condensation followed by cyclization to produce a substituted 9-chloroacridine precursor. This precursor can then be coupled with the desired aminobenzoic acid. Research has shown that substitutions at various positions of the acridine ring have a significant impact. For example, a study on acridine derivatives showed that substituting the C2 position with alkyl groups (methyl, ethyl, or butyl) influenced activity. Furthermore, it was observed that compounds bearing an electron-donating group at the C7 or C8 position of the acridine moiety exhibited enhanced activity, potentially due to more effective DNA interaction.

A novel synthetic route has been developed for N-(3-acridin-9-yl-4-chloro/hydroxy-phenyl-alkyl)-arylamides/imides, which introduces significant complexity and substitution onto a phenyl group that is part of the extended acridine-like structure. This highlights the extensive possibilities for creating structural diversity by modifying the building blocks used in the initial synthesis.

Table 3: Examples of Acridine Core Modifications

Position of SubstitutionType of SubstituentSynthetic MethodReference
C2Methyl, Ethyl, ButylCyclization of substituted N-phenylanthranilic acid
C7 / C8Electron-donating groupsCyclization of substituted N-phenylanthranilic acid
C4Chloro, HydroxySynthesis from substituted benzoic acids
C5 - C8VariousSAR Investigations

Substitutions on the Benzoic Acid Moiety for Functional Modulation

Functional modulation can also be achieved by introducing or modifying substituents on the benzoic acid portion of the molecule. This can be accomplished either by using a pre-substituted aminobenzoic acid in the coupling step or by performing chemical modifications on the benzoic acid ring after the main scaffold has been assembled.

The most straightforward approach is to utilize a substituted aminobenzoic acid in the nucleophilic aromatic substitution reaction with 9-chloroacridine. For example, the Ullmann coupling of 2-chlorobenzoic acids with various amino acids has been shown to be a valuable method for preparing precursors to complex heterocyclic systems. The choice of substituents on the aminobenzoic acid starting material directly translates to the substitution pattern in the final product, allowing for the introduction of a wide range of functional groups to modulate properties like solubility, polarity, and target interaction. The cyclodehydration of N-(2-carboxyphenylamino)benzoic acids, where substituents are present on one of the rings, shows that the electronic and steric effects of these groups are crucial in directing the synthesis, thereby enabling a route to specifically substituted acridone carboxylic acids. nih.gov

More advanced and recently developed methods allow for the late-stage functionalization of the benzoic acid ring. For example, iridium-catalyzed C-H activation provides a powerful tool for the direct amination of drug-like benzoic acids. This technique uses the carboxylic acid group as an innate directing group to selectively install an amine functionality onto the aromatic ring, providing access to aminated analogues that are not accessible through classical synthetic routes. This method highlights a sophisticated strategy for functional modulation at a late stage of the synthesis, enhancing the ability to fine-tune the molecule's properties.

Linker Chemistry and Bridging Group Variations for Tunable Interactions

The strategic modification of the linker and bridging groups connecting the acridine scaffold to the benzoic acid moiety is a critical area of research for fine-tuning the physicochemical and biological properties of this compound analogs. These variations allow for the modulation of molecular conformation, flexibility, and specific interactions with biological targets.

One common approach to linker modification involves the synthesis of acridinyl amino acid derivatives. nih.gov In this strategy, the direct amino linkage is replaced with various amino acid residues, introducing new functional groups and altering the spatial orientation between the acridine and benzoic acid components. For instance, a series of 9-acridinyl amino acid derivatives can be synthesized through a one-pot procedure without the isolation of the intermediate 9-alkoxyacridine. nih.gov This involves reacting 9-chloroacridine with a suitable alkoxide, followed by the addition of the desired amino acid. nih.gov

The choice of amino acid as a linker can significantly influence the molecule's properties. The incorporation of different amino acid residues introduces variations in hydrophobicity, charge, and steric bulk, which in turn can affect how the molecule interacts with its environment. For example, the synthesis of derivatives with different amino acid linkers allows for the exploration of structure-activity relationships, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. nih.gov

Furthermore, the concept of linker modification extends to the exploration of various diamino alkyl linkages. Studies on related acridine-containing compounds have shown that varying the length of an alkyl chain linker, such as a hexamethylene chain, can impact the molecule's ability to interact with biological macromolecules like DNA. nih.gov While not specific to this compound, these findings highlight the general principle that the nature and length of the bridging group are key determinants of a molecule's functional properties.

Systematic chemical modification of linkers has been shown to have a significant impact on the tumor-targeting and pharmacokinetic properties of other classes of molecules, a principle that can be applied to acridinylamino benzoic acid analogs. nih.gov Research on other small molecules has demonstrated that even subtle changes, such as the introduction of a flexible glycine (B1666218) linker, can alter the spatial conformation of an entire molecule and improve its biological activity. researchgate.net The table below illustrates examples of how linker modifications in different molecular contexts can influence key parameters.

Linker/Bridging Group ModificationExample Compound ClassObserved ImpactReference
Replacement of 2-naphthylalanine with 3,3-diphenylalaninePSMA-Targeted Imaging ProbesAltered binding affinity and in vivo pharmacokinetics. nih.gov
Introduction of various amino acid residues9-Acridinyl DerivativesModulated cytotoxicity against cancer cell lines. nih.gov
Variation of diamino alkyl chain lengthPorphyrin-Acridine ConjugatesInfluenced DNA photocleavage activity. nih.gov
Incorporation of a flexible glycine linkerPolymer-Drug ConjugatesModified spatial conformation and improved synergistic drug release. researchgate.net

These examples underscore the principle that linker and bridging group chemistry is a powerful tool for the rational design of this compound analogs with tailored interaction profiles.

Green Chemistry Principles and Sustainable Synthetic Approaches in Acridinylamino Benzoic Acid Production

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, aiming to develop more environmentally benign and sustainable processes. This involves the application of the twelve principles of green chemistry to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A significant advancement in the green synthesis of acridine and acridone derivatives, which are structurally related to this compound, is the use of microwave-assisted organic synthesis. clockss.orgnih.govrsc.orgrsc.org Conventional heating methods for acridine synthesis, such as the Bernthsen reaction which involves condensing a diarylamine with a carboxylic acid using zinc chloride, often require long reaction times of several hours. clockss.org In contrast, microwave irradiation can dramatically accelerate these reactions, often completing them in a matter of minutes. clockss.org This not only leads to a significant reduction in energy consumption but can also result in cleaner reactions with higher yields. clockss.orgrsc.org

For example, the synthesis of 9-substituted acridines from diarylamines and carboxylic acids has been shown to be highly efficient under microwave irradiation, with reactions at 200-210°C completing in 5 to 7 minutes, compared to 4 to 8 hours for conventional heating at similar temperatures. clockss.org

Another key aspect of green chemistry is the use of safer solvents and catalysts. Research has focused on developing one-pot, multi-component pathways for acridine synthesis using water as a solvent and reusable, solid acid catalysts. rsc.orgrsc.org For instance, a Co/C catalyst derived from rice husks has been successfully used for the microwave-assisted synthesis of acridine derivatives in water, offering advantages such as reduced reaction times and the use of an environmentally friendly solvent. rsc.org Similarly, the synthesis of 9-acridone derivatives has been achieved through a microwave-assisted condensation of aromatic amines and o-chlorobenzoic acid using a Lewis acid catalyst like zinc chloride, providing a clean and efficient method. jocpr.com

The principles of atom economy and waste prevention are also central to developing sustainable synthetic routes. Traditional multi-step syntheses can generate significant amounts of waste. By designing one-pot reactions where multiple chemical transformations occur in a single flask, the need for purification of intermediates is reduced, thereby minimizing solvent use and waste generation. rsc.orgjocpr.com

The table below summarizes some green and sustainable approaches applicable to the synthesis of acridine-based compounds.

Green Chemistry ApproachDescriptionAdvantagesReference
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reactions.Drastically reduced reaction times, lower energy consumption, often higher yields. clockss.orgnih.govrsc.org
Use of Greener SolventsEmploying environmentally benign solvents like water.Reduces the use and disposal of hazardous organic solvents. rsc.org
Heterogeneous CatalysisUsing solid, reusable catalysts (e.g., Co/C from rice husks).Facilitates catalyst recovery and reuse, minimizing waste. rsc.orgrsc.org
One-Pot, Multi-Component ReactionsCombining multiple reaction steps into a single procedure.Improves efficiency, reduces waste from intermediate purification steps. rsc.orgjocpr.com

By integrating these green chemistry principles, the production of this compound and its analogs can be made more sustainable, reducing the environmental footprint of these important chemical compounds.

Physicochemical Characterization and Structural Elucidation of 3 9 Acridinylamino Benzoic Acid and Its Derivatives

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopy is a cornerstone for elucidating the structure of 3-(9-Acridinylamino)benzoic acid, providing insights from the nuclear to the electronic level.

NMR spectroscopy is indispensable for mapping the precise connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the acridine (B1665455) core, the benzoic acid ring, the secondary amine, and the carboxylic acid. The acridine protons typically appear in the aromatic region (δ 7.5-8.5 ppm), with their exact shifts and coupling patterns dictated by their position relative to the nitrogen atom and the bulky aminobenzoic acid substituent. The protons of the benzoic acid ring would also resonate in the aromatic region (δ 7.2-8.2 ppm). docbrown.infochemicalbook.com A key diagnostic signal is the downfield singlet for the carboxylic acid proton (δ > 10 ppm), which is often broad. rsc.orgrsc.org The N-H proton of the amino linker would also produce a distinct, often broad, signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom. docbrown.info The spectrum would be characterized by signals for the carboxyl carbon (δ ~167-173 ppm) and numerous signals in the aromatic region (δ ~115-150 ppm) corresponding to the carbons of the acridine and benzene (B151609) rings. hmdb.cachemicalbook.com The carbon attached to the carboxyl group (C-3 of the benzoic acid ring) and the carbon of the acridine ring bonded to the nitrogen (C-9) are expected to be significantly deshielded. organicchemistrydata.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of the complex ¹H and ¹³C signals. hmdb.ca COSY spectra would reveal proton-proton coupling networks within the acridine and benzoic acid rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on the analysis of parent structures and substituted analogs. Actual values may vary.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Acridine Ring Protons 7.5 - 8.5 115 - 150
Benzoic Acid Ring Protons 7.2 - 8.2 120 - 140
Carboxyl Proton (-COOH) > 10 ---
Amine Proton (-NH-) Variable, broad ---
Carboxyl Carbon (-COOH) --- 167 - 173

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700-1680 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine linker is expected around 3300-3400 cm⁻¹. Vibrations associated with the aromatic rings (C=C and C=N stretching) would be found in the 1600-1450 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic systems. The spectrum would be dominated by strong bands corresponding to the ring breathing modes of the acridine and benzene moieties. researchgate.net For instance, the symmetric stretching of the carboxylate group, if deprotonated, would give a strong Raman signal. In a study of theophylline-benzoic acid cocrystals, Raman spectroscopy was effectively used to monitor the formation of the cocrystal in solution. mdpi.com

Interactive Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Signal
O-H Stretch (Carboxylic Acid) 2500 - 3300 (broad) Weak
N-H Stretch (Amine) 3300 - 3400 Moderate
C=O Stretch (Carboxylic Acid) 1680 - 1700 Moderate
C=C/C=N Stretch (Aromatic Rings) 1450 - 1600 Strong

These techniques investigate the electronic transitions within the molecule, defining its color, light absorption, and emissive properties.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to be dominated by the extended π-conjugated system of the acridine core. Acridine derivatives typically display multiple strong absorption bands in the UV and visible regions. The spectrum would likely show characteristic π-π* transitions. For comparison, benzoic acid itself has a λmax around 230 nm. researchgate.net The conjugation of the benzoic acid moiety through the amino linker to the acridine system would likely result in a red-shift of the absorption bands compared to unsubstituted acridine. Transient UV-Vis absorption spectra have been used to study the formation of the benzoic acid triplet state upon photolysis. researchgate.net

Fluorescence Spectroscopy: Acridine and many of its derivatives are known for their strong fluorescence. umich.edu It is anticipated that this compound would also be fluorescent, with the emission wavelength depending on solvent polarity. The presence of the benzoic acid group could potentially lead to interesting photophysical phenomena such as intramolecular charge transfer (ICT), which can make the emission highly sensitive to the local environment. Studies on aminobenzoic acids have shown that their fluorescence intensity and stability can be influenced by pH. umich.edu

Advanced Structural Analysis Techniques

For a definitive structural determination, particularly in the solid state, more advanced methods are required.

Interactive Table 3: Crystallographic Data for the Related Compound 3-(9-Acridinylamino)-5-(hydroxymethyl)aniline-DNA Complex nih.gov

Parameter Value
Space Group P3(1)21 or P3(2)21
Unit Cell a 57.52 Å
Unit Cell b 57.52 Å
Unit Cell c 122.17 Å

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.

For this compound (molecular formula: C₂₀H₁₄N₂O₂), the molecular weight is 314.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 314. The fragmentation pattern would likely involve several key cleavages. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (∙OH, -17 Da) to give a peak at m/z 297, followed by the loss of carbon monoxide (CO, -28 Da) to give a peak at m/z 269. nist.gov Another prominent fragmentation would be the loss of the entire carboxyl group (∙COOH, -45 Da) to yield a fragment at m/z 269. Cleavage of the C-N bond linking the two aromatic systems would also be expected, leading to fragments corresponding to the acridinyl cation (m/z 179/180) and the aminobenzoic acid radical cation (m/z 136).

Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment
314 [M]⁺˙ (Molecular Ion)
297 [M - ∙OH]⁺
269 [M - ∙COOH]⁺ or [M - ∙OH - CO]⁺
180 [C₁₃H₁₀N]⁺ (Acridinyl moiety)

Solvatochromic Investigations and Solvent Interaction Dynamics of Acridine Derivatives

The interaction between a solute and the surrounding solvent can significantly influence the electronic absorption spectra of a molecule. This phenomenon, known as solvatochromism, provides valuable insights into the nature and extent of intermolecular forces at play. For acridine derivatives, which possess both chromophoric and polar groups, solvatochromic studies are instrumental in understanding their behavior in different chemical environments.

The effect of solvent polarity on the electronic absorption spectra of acridine derivatives is typically investigated by measuring the absorption maxima (λmax) in a series of solvents with varying polarities. The observed shifts in λmax can be correlated with various solvent polarity scales, such as the Kamlet-Taft parameters, to quantify the contributions of different types of solute-solvent interactions.

A detailed examination of the solvatochromic behavior of acridine derivatives reveals the influence of both nonspecific and specific interactions. Nonspecific interactions encompass general dipolarity and polarizability effects, which are prevalent in aprotic solvents. In these solvents, the spectral shifts are primarily governed by the solvent's ability to stabilize the ground and excited states of the solute through dipole-dipole and dispersion forces.

The study of derivatives such as N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride has shown that in aprotic solvents, the solvatochromic shifts are mainly due to general dipolarity/polarizability effects. academie-sciences.fracademie-sciences.frbldpharm.com However, in protic solvents, specific interactions involving hydrogen bond formation become a significant factor. academie-sciences.fracademie-sciences.frbldpharm.com

To illustrate the typical solvatochromic behavior of an acridine derivative, the following data table presents the absorption maxima in a range of solvents with differing polarities and hydrogen bonding capabilities.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Maximum (λmax) (nm)
Cyclohexane2.021.427410
Dioxane2.211.422415
Chloroform4.811.446420
Acetonitrile37.51.344425
Dimethylformamide (DMF)36.71.431430
Ethanol24.51.361435
Methanol32.71.329438
Water80.11.333445

The data demonstrates a general bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. The more pronounced shifts observed in protic solvents like ethanol, methanol, and water, compared to aprotic solvents of similar polarity, underscore the significant contribution of hydrogen bonding to the stabilization of the molecule's electronic states.

By employing multicomponent linear regression analysis with solvatochromic parameters such as the Kamlet-Taft parameters (π* for dipolarity/polarizability, α for hydrogen bond acidity, and β for hydrogen bond basicity), the relative contributions of these different interactions can be quantitatively assessed. For instance, a positive coefficient for the α parameter would confirm the role of the solvent as a hydrogen bond donor in stabilizing the solute. Such analyses provide a deeper understanding of the solvent interaction dynamics at the molecular level for this important class of compounds.

Computational and Theoretical Investigations into 3 9 Acridinylamino Benzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 3-(9-Acridinylamino)benzoic acid.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are central to its reactivity and interactions. DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds, the HOMO is often distributed over the electron-rich regions, while the LUMO is located on the electron-deficient parts of the molecule.

In a study on 4-(carboxyamino)-benzoic acid, DFT calculations at the B3LYP/6-311G level revealed the HOMO and LUMO energy gap, which is a critical parameter for chemical reactivity. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-donating acridinylamino group, while the LUMO would be centered on the electron-withdrawing benzoic acid moiety and the acridine (B1665455) ring. The energy gap between these orbitals dictates the molecule's electronic absorption properties and its susceptibility to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Benzoic Acid Derivative (PTMTBA) using DFT

Parameter Value (eV)
HOMO Energy -6.21
LUMO Energy -1.89
Energy Gap (HOMO-LUMO) 4.32

(Data adapted from a study on 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid for illustrative purposes) researchgate.net

Aromaticity Studies and Tautomerism Considerations

The aromaticity of the acridine and benzoic acid rings is a key feature of this compound. Aromaticity can be evaluated computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which provides a measure of the magnetic shielding at the center of a ring system.

Tautomerism is another important aspect to consider. The amino linkage between the acridine and benzoic acid moieties can potentially exist in different tautomeric forms, namely the amino and imino forms. DFT calculations can be employed to determine the relative energies of these tautomers in different environments (gas phase and in solution) to predict the most stable form. The equilibrium between these forms can be crucial for the molecule's interaction with biological targets.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. For instance, in a study of 4-(carboxyamino)-benzoic acid, the fundamental vibrational frequencies were assigned based on the potential energy distribution (PED) calculated with the VEDA program. researchgate.net For this compound, characteristic peaks would include the N-H stretching vibration of the amino linker, the C=O stretching of the carboxylic acid, and the C=C and C=N stretching vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These predicted shifts can be correlated with experimental spectra to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions. researchgate.net For this compound, the characteristic π-π* transitions of the acridine chromophore would be of particular interest.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction of a ligand, such as this compound, with a biological macromolecule.

Ligand-Biomolecule Interaction Modeling (e.g., DNA, Protein Targets)

Acridine derivatives are well-known DNA intercalators. Molecular docking simulations can predict the preferred binding mode of this compound with DNA. These simulations would likely show the planar acridine ring inserting between the base pairs of the DNA double helix, while the benzoic acid substituent could interact with the grooves of the DNA or with associated proteins like topoisomerases.

Similarly, docking studies can be performed with protein targets. For example, a study on various benzoic acid derivatives against the SARS-CoV-2 main protease used molecular docking to predict binding affinities and interactions with amino acid residues in the active site. nih.gov In the case of this compound, potential protein targets could include kinases or other enzymes where the molecule could act as an inhibitor. These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-biomolecule complex.

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Protein Target (3FFP)

Parameter Value
Binding Energy (kcal/mol) -8.5
Number of Hydrogen Bonds 2
Interacting Residues HIS93, HIS95, HIS120, THR202

(Data adapted from a study on a triazole-substituted benzoic acid derivative for illustrative purposes) researchgate.net

Conformational Analysis and Energetic Profiles of Acridinylamino Benzoic Acid Compounds

The flexibility of the bond linking the acridine and benzoic acid moieties allows for different conformations of this compound. Conformational analysis can be performed to identify the low-energy conformations of the molecule. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the movement of the molecule over time, MD can reveal the accessible conformations and the energetic barriers between them. For instance, MD simulations of protein-benzoic acid complexes have been used to assess the stability and compactness of the complex. nih.gov Such simulations for this compound, both in solution and when bound to a biological target, would provide a deeper understanding of its dynamic behavior and the stability of its interactions. Studies on related compounds like 3-(azidomethyl)benzoic acid have shown the existence of conformational polymorphs with appreciable energy barriers between them, highlighting the importance of such analyses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of 9-Anilinoacridines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in publicly available research, comprehensive studies on the broader class of 9-anilinoacridines offer significant insights into the structural requirements for their biological activities, particularly as anticancer agents. These studies provide a framework for understanding how modifications to the acridine and aniline (B41778) rings of compounds like this compound can influence their therapeutic potential.

Development of Predictive Models for In Vitro Biological Activities

The development of predictive QSAR models for 9-anilinoacridine (B1211779) derivatives has been a key area of research in the quest for more effective anticancer agents. These models are typically built using a training set of compounds with known biological activities, such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The goal is to create a statistically robust equation that can accurately predict the activity of new, untested analogs.

One such study focused on a series of 9-anilinoacridine derivatives and their anticancer activity against leukemic HL-60 cell lines. researchgate.net A four-parameter QSAR model was developed that demonstrated a strong correlation between the physicochemical properties of the compounds and their cytotoxic effects. researchgate.net The model successfully predicted the anticancer activity with a high degree of accuracy, as indicated by a squared correlation coefficient (r²) of 0.91 in the gas phase and 0.88 in the solvent phase. researchgate.net Such models are invaluable tools for the virtual screening and rational design of novel drug candidates, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Another comparative QSAR analysis of 9-anilinoacridines against L1210 leukemia in mice also highlighted the potential to derive predictive models for in vivo activity and toxicity. nih.gov These studies underscore the utility of QSAR in building models that can forecast the biological behavior of 9-anilinoacridine derivatives, thereby guiding the development of new therapeutic agents.

The table below summarizes a representative QSAR model for the anticancer activity of 9-anilinoacridine derivatives.

Model Parameters Statistical Significance
Dependent Variable Anticancer activity (e.g., pIC50) against HL-60 cells
Independent Variables (Descriptors) Electrophilicity, Hardness, Surface Area, Molar Refractivity
Squared Correlation Coefficient (r²) 0.91 (gas phase), 0.88 (solvent phase) researchgate.net

This table is illustrative and based on findings from QSAR studies on 9-anilinoacridine derivatives.

Elucidation of Physicochemical Descriptors Influencing Structure-Activity Relationships

A critical aspect of QSAR studies is the identification of the key physicochemical descriptors that govern the structure-activity relationships (SAR) of a series of compounds. For 9-anilinoacridine derivatives, several important descriptors have been elucidated.

Electronic Properties: A recurring theme in the SAR of 9-anilinoacridines is the significant influence of electronic effects. Comparative QSAR analyses have consistently shown the importance of electron-releasing substituents on the aniline ring, which generally lead to enhanced biological activity. nih.gov This is often quantified by the Hammett parameter (σ+), where negative coefficients indicate that electron-donating groups are favorable for activity. nih.gov The electrophilicity index has also been identified as a crucial parameter in predictive QSAR models. researchgate.net

Steric and Topological Properties: Steric factors also play a vital role, suggesting that the interaction of these molecules with their biological targets, such as DNA topoisomerase II, is sterically constrained. nih.gov The presence of steric terms in QSAR equations points towards the involvement of a specific receptor or binding site. nih.gov Descriptors such as surface area and molar refractivity have been shown to be significant in predicting the anticancer activity of 9-anilinoacridine derivatives. researchgate.net

The table below details some of the key physicochemical descriptors that have been found to influence the biological activity of 9-anilinoacridine derivatives.

Physicochemical Descriptor Influence on Biological Activity Supporting Evidence
Electronic Properties (e.g., Hammett parameter σ+, Electrophilicity) Electron-releasing groups on the aniline ring generally enhance activity. nih.gov Electrophilicity is a key parameter in predictive models. researchgate.netNegative coefficients with σ+ in QSAR equations. nih.gov Inclusion in statistically significant QSAR models. researchgate.net
Steric Properties (e.g., Surface Area, Molar Refractivity) The size and shape of substituents influence binding to the biological target. nih.gov These descriptors are important for predicting anticancer activity. researchgate.netPresence of steric terms in QSAR equations. nih.gov Statistically significant parameters in predictive models. researchgate.net
Hydrophobicity (e.g., logP) Found to have a less significant role in some series for direct interaction with DNA and tumor cells. nih.govLack of strong correlation in some comparative QSAR analyses. nih.gov

This table is a summary of findings from various QSAR studies on the 9-anilinoacridine class of compounds.

Molecular Mechanisms of Action: Insights from in Vitro Research

DNA Intercalation and Binding Dynamics

Acridine (B1665455) derivatives are well-established DNA intercalating agents, meaning they insert their planar tricyclic ring system between the base pairs of the DNA double helix. nih.govnih.gov This non-covalent interaction is a critical first step in their mechanism of action.

The interaction between 3,9-disubstituted acridine derivatives and DNA has been extensively studied using a variety of biophysical techniques to characterize the binding mode and affinity. nih.govnih.gov Spectroscopic and electrophoretic methods are commonly employed to provide a comprehensive understanding of these interactions.

Binding constants (Kb) for a series of 3,9-disubstituted acridines have been calculated from absorption titration spectra, with values ranging from 2.81 to 9.03 × 10⁴ M⁻¹. nih.govnih.gov These studies confirm a strong interaction between the acridine compounds and DNA. A strong correlation has also been identified between the lipophilicity of the derivatives and their capacity to stabilize the intercalation complex. nih.gov

Table 1: Biophysical Methods for Characterizing Acridine-DNA Interactions

Method Purpose Reference
UV-Vis Spectroscopy To monitor changes in the absorption spectrum of the compound upon binding to DNA and to calculate binding constants (Kb). nih.govnih.gov
Circular Dichroism To observe changes in the secondary structure of DNA upon intercalation of the acridine molecule. nih.govnih.gov
Thermal Denaturation To measure the increase in the DNA melting temperature (Tm), indicating stabilization of the double helix by the intercalating agent. nih.govnih.gov

| Electrophoretic Assays | To visualize the effects of the compound on DNA topology, such as unwinding of supercoiled plasmid DNA. | nih.govnih.gov |

The intercalation of the acridine ring system directly affects the structure and topology of DNA. By inserting itself between base pairs, the compound causes a local unwinding of the DNA helix at the binding site. This alteration is a key aspect of its mechanism and has been demonstrated through DNA unwinding assays. nih.gov In these experiments, the presence of acridine derivatives leads to a change in the electrophoretic mobility of supercoiled plasmid DNA, confirming the compound's ability to alter DNA topology. nih.gov This unwinding effect is fundamental to the subsequent modulation of DNA-processing enzymes like topoisomerases. nih.gov

Topoisomerase Enzyme Modulation

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during critical cellular processes such as replication and transcription. nih.govnih.gov Acridine derivatives have been shown to be potent inhibitors of both major types of these enzymes, Topoisomerase I and Topoisomerase II. nih.govnih.gov

Research on 3,9-disubstituted acridines demonstrates their ability to inhibit Topoisomerase I. nih.govnih.gov The mechanism of this inhibition has been investigated through in vitro relaxation and unwinding assays using supercoiled plasmid DNA. nih.gov The results of these assays indicate that the inhibition of Topoisomerase I is caused by the binding of the acridine derivative to the DNA substrate, rather than direct inhibition of the enzyme itself. nih.gov By intercalating into the DNA, the compound alters the substrate in such a way that it prevents the enzyme from carrying out its relaxation function.

The interaction of acridine derivatives with Topoisomerase II is a well-documented mechanism of action. nih.govnih.govnih.gov These compounds function as Topoisomerase II "poisons," which act by stabilizing the covalent complex formed between the enzyme and DNA during the catalytic cycle. nih.govnih.gov This stabilized "cleavable complex" blocks the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks. nih.govnih.gov

The ability of these compounds to inhibit Topoisomerase IIα has been confirmed using decatenation assays, which measure the enzyme's ability to separate interlinked DNA circles. nih.govnih.gov Structurally related compounds, such as amsacrine (B1665488) (mAMSA), have been shown to stimulate the formation of these protein-DNA covalent complexes, confirming their role as Topoisomerase II poisons. nih.gov This action disrupts DNA replication and transcription, ultimately triggering downstream cellular responses. nih.gov

Table 2: Summary of Topoisomerase Inhibition

Enzyme Assay Method Mechanism of Inhibition Reference
Topoisomerase I Relaxation Assay DNA binding and substrate modification nih.govnih.gov

| Topoisomerase IIα | Decatenation Assay | Stabilization of the covalent enzyme-DNA cleavage complex (Topo II poison) | nih.govnih.govnih.govnih.govnih.gov |

Cellular Pathway Perturbations in Research Models (Non-Clinical Focus)

The molecular events of DNA intercalation and topoisomerase inhibition by acridine compounds trigger significant disruptions in cellular pathways, which have been observed in various non-clinical research models. In studies using the U-937 human promonocytic leukemia cell line, the related compound amsacrine (mAMSA) was found to induce cell accumulation in the G2 phase of the cell cycle. nih.gov

Furthermore, mAMSA treatment led to an increase in cell mass and elicited the expression of cellular differentiation markers. nih.gov This included the downregulation of the c-myc proto-oncogene, an important regulator of cell proliferation. nih.gov Other research has shown that acridine derivatives can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. researchgate.net These findings demonstrate that the primary interaction with DNA ultimately perturbs the cellular machinery that controls cell division, differentiation, and survival.

Cell Cycle Regulation and Arrest Mechanisms

While specific studies on the direct effects of 3-(9-Acridinylamino)benzoic acid on cell cycle regulation are limited, research into the broader class of acridine derivatives provides context for potential mechanisms. For related compounds, observed effects have included the arrest of cells in various phases of the cell cycle. For example, certain derivatives have been shown to cause an accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis. Other related molecules have demonstrated the ability to induce S phase arrest, interfering with DNA synthesis. These findings in analogous compounds suggest that a potential area of investigation for this compound would be its capacity to influence cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are pivotal for the orderly progression through the cell cycle. However, specific experimental data detailing these effects for this compound are not yet extensively documented.

Induction of Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many biologically active compounds. For acridine and benzoic acid derivatives, this is a well-documented pathway. Research on similar compounds has shown the activation of intrinsic and extrinsic apoptotic pathways. For instance, studies on the related compound, 3-m-bromoacetylamino benzoic acid ethyl ester, have demonstrated its ability to induce apoptosis, characterized by DNA fragmentation and the activation of effector caspases-3 and -6 nih.gov. This particular compound was found to specifically activate the apical caspase-9, indicating an engagement of the mitochondrial apoptotic pathway nih.gov. While these findings relate to a structurally similar molecule, they highlight a probable and significant mechanism of action for this compound that warrants direct investigation.

Table 1: Apoptotic Markers Modulated by a Related Benzoic Acid Derivative
Apoptotic MarkerObserved EffectReference CompoundCitation
DNA FragmentationIncreased3-m-bromoacetylamino benzoic acid ethyl ester nih.gov
Caspase-3 ActivityIncreased3-m-bromoacetylamino benzoic acid ethyl ester nih.gov
Caspase-6 ActivityIncreased3-m-bromoacetylamino benzoic acid ethyl ester nih.gov
Caspase-9 ActivityIncreased3-m-bromoacetylamino benzoic acid ethyl ester nih.gov
Caspase-8 ActivityNo Effect3-m-bromoacetylamino benzoic acid ethyl ester nih.gov

Modulation of Specific Protein Functions

The tumor suppressor protein p53 and the transcription factor NF-κB are critical regulators of cellular stress responses, proliferation, and survival. The p53 protein, often termed the "guardian of the genome," can initiate cell cycle arrest or apoptosis in response to cellular damage nih.govmdpi.comuniprot.org. Conversely, NF-κB is a key promoter of inflammation and cell survival. The modulation of these proteins is a frequent mechanism for therapeutic agents. For instance, another benzoic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to suppress the expression of NF-κB in preclinical models nih.govnih.gov. While direct evidence for this compound is not available, the known activities of its constituent chemical scaffolds suggest that its effects on p53 induction and NF-κB suppression are highly probable mechanisms of action.

Table 2: Effects of Related Compounds on Key Regulatory Proteins
Protein TargetObserved EffectReference Compound ClassCitation
p53Induction (Hypothesized)Acridine/Benzoic Acid Derivatives nih.govnih.gov
NF-κBSuppression2-((3-(chloromethyl)benzoyl)oxy)benzoic acid nih.govnih.gov

Other Mechanistic Pathways and Biomolecular Interactions in Research Contexts

Beyond the canonical pathways of cell cycle control and apoptosis, the interaction of small molecules with the proteostasis network is an emerging area of research. The proteostasis network is responsible for maintaining the integrity of the cellular proteome through the regulation of protein synthesis, folding, and degradation. Studies on a variety of benzoic acid derivatives have revealed their ability to modulate this network. Specifically, certain derivatives have been found to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are the two primary systems for protein degradation nih.gov. This enhancement of protein degradation can have significant implications for cellular health and the response to stress. The potential for this compound to interact with and modulate the proteostasis network represents a novel and important avenue for future mechanistic studies.

Structure Activity Relationship Sar Studies of Acridinylamino Benzoic Acid Derivatives

Influence of Substituent Nature on Molecular Interactions and Biological Activity

The type and position of substituents on the 9-anilinoacridine (B1211779) scaffold are critical determinants of biological efficacy. nih.gov These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its ability to interact with its biological targets. researchgate.net

The electronic properties of substituents on both the acridine (B1665455) and aniline (B41778) rings significantly modulate the biological activity of 9-anilinoacridine derivatives. The distribution of charge within the molecule affects its ability to intercalate into DNA and interact with enzymes like topoisomerase II. nih.gov

The introduction of electron-withdrawing groups, such as a nitro group (–NO2), can increase the reactivity of the compound. researchgate.netbenthamdirect.com For instance, a derivative with an NO2 group was identified as the most reactive in a series of 9-anilinoacridines based on theoretical calculations. benthamdirect.com In other, related heterocyclic compounds, the presence of strong electron-withdrawing groups like –NO2 has been correlated with increased anticancer activity. rsc.org This is often attributed to an enhanced ability to participate in electron transfer reactions, which can lead to the generation of toxic oxygen radicals within cancer cells. nih.gov

A quantitative structure-activity relationship (QSAR) model developed for a series of 9-anilinoacridine derivatives identified electrophilicity and hardness as key parameters in predicting anticancer activity against leukemic HL-60 cell lines, underscoring the importance of electronic properties. benthamdirect.com

Table 1: Impact of Electronic Substituents on Activity

Compound Type Substituent Electronic Effect Impact on Activity Reference
9-Anilinoacridine 1'-NO2 Electron-Withdrawing Increased Reactivity benthamdirect.com
9-Anilinoacridine 1'-NHalkyl Electron-Donating High Antileishmanial Activity researchgate.net
Organometallic Complexes –Cl, –NO2 Electron-Withdrawing Increased Anticancer Activity rsc.org

Steric hindrance, resulting from the size and spatial arrangement of substituents, plays a crucial role in the activity of 3-(9-Acridinylamino)benzoic acid derivatives by affecting their conformation and ability to bind to target sites. unina.it The planar structure of the acridine ring is essential for its primary mechanism of action: intercalation between DNA base pairs. mdpi.com

Substituents can influence the planarity of the molecule. Computational analyses of aza-acridine derivatives have shown that even slight changes in bond angles and dihedral angles due to different substitution patterns can indicate increased molecular strain or deviations from planarity. mdpi.com A substituent may introduce steric hindrance that prevents the molecule from adopting the optimal conformation for target binding. unina.itnih.gov For example, bulky groups could hinder the acridine moiety from effectively intercalating into DNA or block the anilino side chain from fitting into the groove of the DNA helix. nih.gov

Conversely, steric effects can be strategically employed to control binding. In some molecular systems, bulky substituents have been used to prevent undesired interactions and enforce a specific binding mode with the target. nih.gov The cytotoxicity of certain 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) derivatives was found to decrease as the length and size of an alkylcarbamate function increased, highlighting the impact of steric bulk on activity. nih.gov

Lipophilicity, often expressed as the partition coefficient (logP), is a key physicochemical parameter that governs the ability of a drug molecule to cross cell membranes and reach its intracellular target. nih.govmdpi.com For 9-anilinoacridine derivatives, a clear correlation often exists between lipophilicity and in vitro biological activity.

Studies on substituted berberine (B55584) derivatives, another class of heterocyclic compounds, have shown that increasing the length of an n-alkyl chain enhances lipophilicity (higher clogP values) and correlates with stronger anticancer activity. mdpi.com This enhanced activity is attributed to improved bioavailability and cell membrane permeability. mdpi.com Similarly, for 9-anilinoacridines, the introduction of lipophilic, electron-donating groups at the 1'-position was found to be crucial for high activity against Leishmania major. researchgate.net

However, the relationship is not always linear. There is typically an optimal range of lipophilicity for maximum activity. If a compound is too lipophilic, it may be sequestered in lipid bilayers and fail to reach its target. A study of 28 pseudothiohydantoin derivatives found that 27 of them had a lipophilicity value below 5, conforming to Lipinski's rule of five for drug-likeness, which indicates a balance is necessary for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govmdpi.com

Table 2: Correlation of Lipophilicity (clogP) with Cytotoxicity in Berberine Derivatives

Compound Lipophilic Substituent clogP Value Cytotoxicity (IC50, µM) on HepG2 cells Reference
Berberine (parent) None 1.35 >100 mdpi.com
9-O-hexylberberine C6H13 4.31 15.3 mdpi.com
9-O-octylberberine C8H17 5.34 10.1 mdpi.com

This table illustrates the principle of lipophilicity correlation in a related heterocyclic system, as specific data for this compound was not available.

Positional Isomerism and Activity Modulation within Acridinylamino Benzoic Acid Frameworks

The specific placement of functional groups on the acridine or aniline rings—known as positional isomerism—can dramatically alter the biological activity of the compound. nih.govresearchgate.net Even a minor shift in a substituent's position can change the molecule's shape, electronic distribution, and hydrogen-bonding capabilities, thereby affecting its interaction with biological targets. nih.gov

In a series of 9-anilinoacridines designed as potential anticancer agents, the position of an N-mustard substituent on the anilino ring had a significant effect on cytotoxicity. nih.gov This demonstrates that the geometry of the drug-target interaction is highly specific and that different isomers can present distinct interaction profiles. For example, moving a hydroxyl group on a benzoic acid ring from one position to another has been shown to weaken or strengthen its antibacterial effect against E. coli. nih.gov

Side Chain Engineering and its Effects on Specific Target Interaction Profiles

Modifying or adding side chains to the this compound scaffold is a key strategy for enhancing potency and refining the mechanism of action. nih.gov This "side chain engineering" can improve interactions with specific targets or introduce new functionalities. nih.gov

One successful approach involves attaching known pharmacophores to the acridine framework. For example, adding an alkylating N-mustard group to both the acridine and anilino rings of a 9-anilinoacridine derivative created a dual-function agent with significant cytotoxicity against human leukemia cells. nih.gov In another study, alkylcarbamates were added to a derivative of 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA), which resulted in compounds with more potent antitumor activity than the parent AHMA. nih.gov

Another strategy is to create hybrid molecules that can interact with multiple targets. Hybrids of the anilinoacridine AHMA with DNA minor groove binding agents like Distamycin A have been proposed. dnu.dp.ua Such molecules are designed to interact with DNA via both intercalation (the acridine part) and minor groove binding, which could lead to increased selectivity and activity while potentially reducing drug resistance. dnu.dp.ua The length and chemical nature of the linker connecting the two pharmacophores are also critical variables that affect activity. nih.gov

Comparative SAR with Related Acridine and Anilinoacridine Scaffolds

The basic 9-aminoacridine (B1665356) scaffold consists of a planar ring system that intercalates into DNA. nih.gov The addition of the anilino side chain, creating the 9-anilinoacridine framework, provides a second domain that projects into one of the DNA grooves, allowing for interactions with enzymes like topoisomerase II. nih.gov This anilino side chain is crucial for the potent topoisomerase II inhibition exhibited by drugs like amsacrine (B1665488). nih.gov

Amsacrine itself is a 9-anilinoacridine with a methanesulfonamide (B31651) group on the aniline ring. SAR studies often use amsacrine as a benchmark. nih.gov For example, a series of 9-acridinyl amino acid derivatives were synthesized and compared to amsacrine. Several of these new compounds showed IC50 values comparable to or lower than amsacrine, and importantly, some were highly effective in a lung cancer cell line where amsacrine is not sufficiently active. nih.gov This highlights that while the general anilinoacridine scaffold is important, specific substitutions, such as the amino acid moiety in place of amsacrine's side chain, can lead to improved or different activity profiles.

While amsacrine and other 9-anilinoacridines are potent topoisomerase II inhibitors, their activity can vary. Some derivatives act by directly inhibiting the enzyme's catalytic activity, while others, like amsacrine, stabilize the "cleavable complex" between the enzyme and DNA, leading to lethal DNA strand breaks. nih.gov The specific SAR of this compound and its derivatives determines which of these mechanisms, or a combination thereof, is favored.

Table 3: List of Mentioned Compounds

Compound Name
This compound
9-Anilinoacridine
3-(9-Acridinylamino)-5-hydroxymethylaniline (AHMA)
Amsacrine (m-AMSA)
Distamycin A
9-Aminoacridine
Berberine
9-O-dodecylberberine
9-O-hexylberberine
9-O-octylberberine
Linezolid
Benzotriazole

In Vitro Biological Research Applications and Model Systems

Antiproliferative Activity in Cultured Cell Lines

Derivatives of 3-(9-Acridinylamino)benzoic acid have demonstrated notable antiproliferative effects against a range of human cancer cell lines. These studies are crucial for identifying new therapeutic leads and understanding the mechanisms of action of this class of compounds.

Evaluation in Human Cancer Cell Lines (e.g., A549, MCF-7, K562, HL60)

The cytotoxic potential of this compound derivatives has been extensively evaluated in various human cancer cell lines. For instance, a series of eleven 9-acridinyl amino acid derivatives were tested for their cytotoxicity on K562 (chronic myelogenous leukemia) and A549 (lung carcinoma) cell lines. nih.gov Among these, certain compounds exhibited potent inhibitory activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) below 20 μM, which is comparable to or even lower than the established chemotherapeutic agent, amsacrine (B1665488). nih.gov

Specifically, two derivatives demonstrated particular effectiveness against the A549 cell line, with IC50 values of approximately 6 μM. nih.gov This is of significant interest as amsacrine itself has not shown sufficient antitumor activity in lung cancer patients. nih.gov Other studies have also reported the antiproliferative activities of related benzimidazole (B57391) derivatives against HepG2 (liver cancer), DLD-1 (colorectal cancer), and MCF-7 (breast cancer) cell lines. jksus.org For example, a novel benzimidazole derivative showed high cytotoxic effects against HepG2 and A549 cancer cell lines with IC50 values of 15.58 and 15.80 µM, respectively. jksus.org The evaluation of these compounds often involves comparing their effects to known anticancer drugs like imatinib, especially in cell lines such as A549 and K562. mdpi.comnih.gov

Table 1: Antiproliferative Activity of Selected 9-Acridinyl Amino Acid Derivatives

Compound/Derivative Cell Line IC50 Value (µM) Reference
Derivative 8 A549 ~ 6 nih.gov
Derivative 9 A549 ~ 6 nih.gov
Amsacrine A549 > 20 nih.gov
Benzimidazole derivative se-182 HepG2 15.58 jksus.org
Benzimidazole derivative se-182 A549 15.80 jksus.org
Imatinib analog 3a A549 7.2 mdpi.com
Imatinib analog 3c A549 6.4 mdpi.com
Imatinib analog 3d A549 7.3 mdpi.com
Imatinib A549 65.4 mdpi.com
Imatinib analog 3b K562 35.8 mdpi.com
Imatinib K562 0.08 mdpi.com

Differentiation from Non-Transformed Cell Lines for Selective Research

A critical aspect of anticancer drug research is the selective cytotoxicity of a compound towards cancer cells over normal, non-transformed cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications. Research on 9-acridinyl amino acid derivatives has shown promising results in this area.

In a study comparing the effects of potent derivatives on cancer cells and normal human leukocytes, it was found that while amsacrine was toxic to leukocytes in a dose- and time-dependent manner, the tested 9-acridinyl amino acid derivatives showed a lack of toxicity towards these normal cells. nih.gov This was particularly evident for the derivatives that were most potent against the A549 cancer cell line, highlighting their potential as selective anticancer agents. nih.gov Similarly, studies on other compounds, like diselenide-containing paclitaxel (B517696) nanoparticles, have demonstrated a clear selective cytotoxicity between cancerous and normal cells. nih.gov This selectivity is often investigated by comparing the IC50 values in cancer cell lines (e.g., MDA-MB-231) versus non-malignant cell lines (e.g., MCF-10A). mdpi.com

Cell-Based Assays for Growth Inhibition and Viability Assessment (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and proliferation. nih.govnih.gov This assay is a cornerstone in the in vitro evaluation of potential anticancer compounds. In the context of this compound derivatives, the MTT assay has been instrumental in determining their IC50 values. nih.gov

The procedure typically involves seeding cells in 96-well plates, exposing them to a range of concentrations of the test compound for a specific period (e.g., 72 hours), and then adding the MTT solution. nih.gov The metabolic activity of viable cells reduces the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is measured to quantify cell viability. jksus.org While the MTT assay is a standard high-throughput screening tool, it is acknowledged that it has limitations and results are sometimes validated with other assays like the CellTiter-Glo® Assay. mdpi.comnih.gov For instance, some anticancer drugs can increase mitochondrial mass in surviving cells, potentially leading to an overestimation of cell viability by the MTT assay. nih.gov

Antimicrobial Activity in Defined Model Organisms (e.g., anti-Toxoplasma gondii)

Beyond their anticancer properties, acridine (B1665455) derivatives are also explored for their antimicrobial activities. A significant area of this research is their potential to combat the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. mdpi.comnih.gov This is a globally prevalent parasitic disease that can have severe health consequences, especially for immunocompromised individuals and fetuses. mdpi.comnih.gov

The current treatments for toxoplasmosis have notable limitations, creating a need for new and more effective drug candidates. mdpi.comnih.gov N-(9-acridinyl) amino acid derivatives have been evaluated for their anti-Toxoplasma gondii activity. mdpi.com In one study, the anti-T. gondii activity of selected derivatives was assessed using the RH strain tachyzoites, with one derivative showing activity comparable to standard treatment options while maintaining acceptable cytotoxicity. mdpi.com The study highlighted that esterification, the presence of aromatic substituents, and the length of the amino acid side chain are key factors influencing both the toxicity and activity of these derivatives. mdpi.comnih.gov The anti-parasitic activity is often determined by measuring the reduction in the number of viable tachyzoites compared to an untreated control. mdpi.com

Application as Fluorescent Probes or Biochemical Tools in Research Assays

The inherent fluorescent properties of the acridine scaffold make these compounds valuable tools in biochemical research. Their ability to fluoresce can be harnessed to develop probes for studying various biological processes and enzyme activities.

For example, coumarin-hydroxamic acid derivatives have been designed to serve a dual role as both antiproliferative agents and fluorescent probes. nih.gov The fluorescence of these compounds can provide insights into their mechanism of action. nih.gov While the direct use of this compound as a fluorescent probe is not extensively detailed in the provided context, the broader class of acridine derivatives is known for its application in this area. Their semi-planar heterocyclic structure allows them to intercalate into DNA, and this interaction can often be monitored through changes in fluorescence, providing a tool to study DNA-drug interactions.

Future Directions and Emerging Avenues in Academic Research on 3 9 Acridinylamino Benzoic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Space Diversity

The development of innovative and efficient synthetic routes is paramount to expanding the chemical diversity of 3-(9-acridinylamino)benzoic acid analogs. Future research will likely focus on moving beyond traditional condensation reactions to more sophisticated and versatile methodologies. These could include:

Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial approaches will enable the rapid generation of large libraries of diverse analogs. By systematically modifying the acridine (B1665455) core, the benzoic acid moiety, and the linker, researchers can explore a vast chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold will be crucial. Techniques such as C-H activation would allow for the introduction of various functional groups at positions previously difficult to access, providing a powerful tool for structure-activity relationship (SAR) studies.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions that are challenging to perform in batch. This technology can facilitate the synthesis of novel analogs in a more efficient and reproducible manner.

A hypothetical library of novel analogs generated through such advanced synthetic methodologies is presented in Table 1.

Compound ID Acridine Ring Substitution Benzoic Acid Moiety Modification Linker Modification Synthetic Approach
ABA-001 4-FluoroEsterificationThioetherLate-Stage Functionalization
ABA-002 2,7-DimethylAmidation with L-proline-Combinatorial Synthesis
ABA-003 4,5-DichloroConversion to hydroxamic acid-Multi-step batch synthesis
ABA-004 UnsubstitutedBioisosteric replacement with tetrazole-Flow Chemistry

Table 1: Hypothetical Library of Novel this compound Analogs. This table illustrates the potential diversity that can be achieved by employing advanced synthetic strategies to modify the core scaffold.

Advanced Mechanistic Studies on Specific Biomolecular Targets and Pathways

While 9-aminoacridine (B1665356) derivatives are known to interact with DNA, a more nuanced understanding of the specific biomolecular targets and pathways modulated by this compound is required. Future research should employ advanced techniques to move beyond the general understanding of DNA intercalation.

Target Identification and Validation: The use of chemical proteomics approaches, such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry, can help to identify the direct protein targets of this compound and its analogs.

Cryo-Electron Microscopy (Cryo-EM): For compounds that target large macromolecular complexes, such as topoisomerases or ribosomes, cryo-EM can provide high-resolution structural information about the binding site and the conformational changes induced by the compound.

Kinetic and Thermodynamic Profiling: Detailed biophysical studies, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), will be essential to precisely quantify the binding affinities, kinetics, and thermodynamic parameters of the interaction between the compounds and their targets.

Table 2 outlines potential biomolecular targets and the advanced methods that could be used to study their interactions with this compound.

Potential Biomolecular Target Advanced Mechanistic Study Technique Information to be Gained
Topoisomerase II Cryo-Electron Microscopy (Cryo-EM)High-resolution structure of the ternary drug-enzyme-DNA complex.
Protein Kinases Activity-Based Protein Profiling (ABPP)Identification of specific kinase targets and covalent binding sites.
G-quadruplex DNA Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural insights into the binding mode and stabilization of G-quadruplex structures.
Histone Deacetylases (HDACs) Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding, including enthalpy and entropy changes.

Table 2: Potential Biomolecular Targets and Advanced Mechanistic Study Approaches. This table highlights the shift towards a more detailed and quantitative understanding of the molecular mechanisms of action.

Integration of Multi-Omics Data for Systems-Level Understanding in In Vitro Models

To gain a comprehensive understanding of the cellular response to this compound, future research will need to integrate data from multiple "omics" platforms. jci.orgnih.govnih.gov This systems-level approach can reveal the broader biological impact of the compound beyond its primary target.

Transcriptomics (RNA-Seq): To analyze changes in gene expression profiles following treatment with the compound.

Proteomics: To identify alterations in protein expression and post-translational modifications.

Metabolomics: To profile changes in cellular metabolite levels, providing insights into metabolic reprogramming.

By integrating these datasets, researchers can construct detailed network models of the cellular pathways affected by the compound, potentially uncovering novel mechanisms of action and identifying biomarkers of response or resistance. nih.govpeerj.complos.org This approach is particularly valuable for understanding the complex biological effects of compounds that may have multiple targets. nih.gov

Development of Acridinylamino Benzoic Acid Analogs as Advanced Molecular Probes for Biological Systems

The inherent fluorescence of the acridine scaffold makes this compound an attractive starting point for the development of advanced molecular probes. These probes can be invaluable tools for studying biological processes in living cells.

Future efforts in this area could focus on:

Fluorescent Probes for Specific Ions or Molecules: By incorporating specific recognition motifs into the this compound structure, it may be possible to create probes that exhibit a change in their fluorescent properties upon binding to a target ion (e.g., Zn²⁺, Fe²⁺) or small molecule (e.g., reactive oxygen species).

Probes for Cellular Imaging: Analogs with optimized photophysical properties, such as high quantum yield and photostability, can be developed for high-resolution fluorescence microscopy applications, allowing for the visualization of subcellular localization and dynamics.

Affinity-Based Probes: The development of analogs with a reactive group can enable their use as affinity-based probes to covalently label their biological targets for subsequent identification and characterization.

Collaborative Research at the Interface of Synthetic Chemistry, Biophysics, and Cellular Biology

Addressing the complex challenges in modern drug discovery and chemical biology requires a multidisciplinary approach. The future of research on this compound will be greatly enhanced by fostering collaborations between researchers with diverse expertise.

Synthetic chemists will be needed to design and create novel analogs. nih.gov

Biophysicists can provide detailed insights into the molecular interactions of these compounds.

Cellular biologists can evaluate the biological effects of the analogs in relevant in vitro and in vivo models.

Such collaborative efforts will create a synergistic environment where the design-synthesis-testing cycle is accelerated, leading to a more rapid and efficient exploration of the full potential of the this compound scaffold. Large-scale, multi-institutional consortia could be formed to tackle ambitious research goals that would be unattainable by individual research groups.

Q & A

Q. What are the established synthetic routes for 3-(9-Acridinylamino)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 9-acridinylamine with a substituted benzoic acid derivative. A common approach is nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like potassium carbonate. Catalytic methods using transition metals (e.g., Cu(I)) may enhance regioselectivity . Key Considerations:

  • Solvent Choice: DMF improves solubility of aromatic intermediates but may require rigorous purification to remove residual solvent.
  • Temperature: Elevated temperatures (80–120°C) accelerate reaction rates but risk decomposition of the acridinyl group.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product.

Q. How does the molecular structure of this compound contribute to its biological activity?

Methodological Answer: The planar acridinyl moiety intercalates into DNA, while the benzoic acid group enhances solubility and enables salt-bridge interactions with target proteins. Computational modeling (e.g., molecular docking) reveals that the meta-substitution pattern optimizes steric compatibility with enzyme active sites, such as topoisomerase II . Structural Insights:

  • π-π Stacking: The acridinyl ring engages in stacking with DNA base pairs, stabilizing adducts.
  • Acid-Base Properties: The carboxylic acid (pKa ~4.5) facilitates pH-dependent cellular uptake.

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound across different enzymatic assays?

Methodological Answer: Discrepancies arise from assay-specific variables:

  • Enzyme Source: Recombinant vs. native enzymes may exhibit conformational differences.
  • Buffer Conditions: Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters DNA binding kinetics.
  • Detection Method: Fluorescence quenching by the acridinyl group can interfere with spectrophotometric assays. Validate results using orthogonal techniques (e.g., isothermal titration calorimetry) .

Q. How can researchers optimize the solubility and stability of this compound in aqueous formulations for in vivo studies?

Methodological Answer:

  • Co-solvents: Use 10–20% PEG-400 or cyclodextrins to enhance aqueous solubility while minimizing aggregation.
  • pH Adjustment: Buffering at pH 6.5–7.0 (near the carboxylic acid pKa) balances ionization and membrane permeability.
  • Lyophilization: Prepare lyophilized powders with trehalose or mannitol as cryoprotectants for long-term storage .

Stability Data:

  • Aqueous Stability: >90% intact after 24h in PBS (pH 7.4) at 4°C.
  • Photodegradation: Protect from light; UV exposure reduces potency by 40% over 48h .

Q. What advanced techniques characterize the interaction of this compound with G-quadruplex DNA structures?

Methodological Answer:

  • Circular Dichroism (CD): Monitor spectral shifts (265 nm positive band) to confirm G-quadruplex binding.
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) using immobilized DNA hairpins.
  • NMR Spectroscopy: Assign NOE correlations to map binding sites (e.g., Hoogsteen vs. Watson-Crick faces) .

Case Study:
In a 2024 study, this compound stabilized telomeric G-quadruplexes, reducing telomerase activity in HeLa cells by 60% at 5 μM .

Methodological Challenges

Q. How to address low reproducibility in chromatographic analysis of this compound degradation products?

Methodological Answer:

  • HPLC Method: Use a C18 column (150 mm × 4.6 mm, 3.5 μm) with 0.1% TFA in water/acetonitrile gradient (5→95% over 25 min).
  • Mass Detection: LC-MS/MS (ESI+) identifies major degradants (e.g., deaminated acridinyl derivatives).
  • Forced Degradation: Perform stress testing (40°C/75% RH, 0.1N HCl/NaOH) to validate method robustness .

Q. What computational models predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Silico Tools: Use SwissADME or ADMET Predictor to identify Phase I/II metabolism sites (e.g., acridinyl hydroxylation, glucuronidation of the carboxyl group).
  • CYP450 Inhibition Assays: Screen against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity for this compound, while others show limited efficacy?

Root Causes:

  • Cell Line Variability: Sensitivity correlates with overexpression of ABC transporters (e.g., P-gp) that efflux the compound.
  • Hypoxia Effects: Reduced activity in hypoxic tumor models due to oxygen-dependent DNA damage mechanisms.
    Resolution:
  • Use isogenic cell pairs (e.g., P-gp+/P-gp−) to isolate transporter effects.
  • Combine with hypoxia-activated prodrugs in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.